An In-depth Technical Guide to 1-(But-3-yn-1-yl)piperidin-4-amine Dihydrochloride
An In-depth Technical Guide to 1-(But-3-yn-1-yl)piperidin-4-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is a synthetically derived small molecule featuring a piperidine core, a structural motif of significant interest in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with a wide array of biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride, offering a valuable resource for researchers in drug discovery and development.
Chemical Identity and Physicochemical Properties
The structural architecture of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is characterized by a central piperidine ring substituted at the 1-position with a but-3-yn-1-yl group and at the 4-position with a primary amine. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for experimental and formulation purposes.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₁₆N₂ | PubChem[2] |
| Molecular Weight | 152.24 g/mol | PubChem[2] |
| Monoisotopic Mass | 152.131349193 Da | PubChem[2] |
| Topological Polar Surface Area | 29.3 Ų | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
| XLogP3 | 0.9 | PubChem[3] |
| CAS Number | 219958-97-3 | - |
Structural Representation:
Caption: 2D structure of 1-(But-3-yn-1-yl)piperidin-4-amine.
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of N-substituted piperidine derivatives. A common and effective strategy involves the reductive amination of a suitable piperidone precursor.
Proposed Synthetic Workflow:
A likely synthetic approach would start with a protected 4-aminopiperidine, such as tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine). This protecting group strategy is crucial to prevent side reactions involving the 4-amino group during the N-alkylation step. The protected piperidine is then reacted with a suitable butynylating agent, followed by deprotection and salt formation.
Caption: Proposed synthetic workflow for 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example based on general synthetic methods for similar compounds and has not been experimentally validated for this specific molecule.
Step 1: Synthesis of tert-butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate
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To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in acetonitrile (ACN) or dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).
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Stir the mixture at room temperature for 15-30 minutes.
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Add 4-bromobut-1-yne (1.1 eq) dropwise to the reaction mixture.
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Heat the reaction to a moderate temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated intermediate.
Step 2: Synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine (Free Base)
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Dissolve the purified tert-butyl (1-(but-3-yn-1-yl)piperidin-4-yl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride in dioxane (4M, 5-10 eq), at 0 °C.
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Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS.
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Carefully neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).
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Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
Step 3: Synthesis of 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride
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Dissolve the crude 1-(but-3-yn-1-yl)piperidin-4-amine in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in diethyl ether) until the precipitation of the dihydrochloride salt is complete.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the butynyl chain protons (including a terminal alkyne proton as a triplet), and the protons of the methylene groups adjacent to the nitrogen atoms. In the dihydrochloride salt, the amine and piperidine nitrogen protons will be protonated, leading to broader signals and potential coupling with adjacent protons. The chemical shifts will be influenced by the protonation state.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for the four unique carbons of the piperidine ring, the four carbons of the butynyl chain (including two sp-hybridized carbons of the alkyne), and any solvent peaks.
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IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary amine salt (broad bands in the 2400-3000 cm⁻¹ region), C-H stretching of the alkane and alkyne groups, and the C≡C triple bond stretch (around 2100-2260 cm⁻¹).[4]
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, and fragmentation patterns characteristic of piperidine derivatives, such as the loss of the butynyl side chain. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. PubChem provides predicted mass spectrometry data for the free base.[2]
Potential Applications in Drug Discovery
The 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride scaffold holds potential for various applications in drug discovery, primarily due to the versatility of the piperidine core and the presence of a reactive alkyne functionality.
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Fragment-Based Drug Discovery (FBDD): This molecule can serve as a valuable fragment for screening against various biological targets. The piperidine and amine groups provide points for hydrogen bonding and electrostatic interactions, while the alkyne offers a handle for further chemical elaboration.
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Click Chemistry: The terminal alkyne group is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient and specific conjugation of the piperidine scaffold to other molecules, such as fluorescent probes, affinity tags, or larger drug-like molecules, to create novel chemical entities with tailored properties.
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Lead Optimization: The piperidine ring system is a common feature in many centrally active agents.[5] Derivatives of 1-(but-3-yn-1-yl)piperidin-4-amine could be synthesized and evaluated for their activity against a range of neurological targets. The butynyl group can be further modified to explore the structure-activity relationship (SAR) of a lead compound. For instance, similar piperidine-containing compounds have shown activity as NLRP3 inflammasome inhibitors.[6][7]
Safety and Handling
Specific toxicity data for 1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride are not available. However, based on the general properties of piperidine and its derivatives, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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Toxicity: Piperidine and many of its derivatives are known to be toxic and corrosive.[7] They can cause skin and eye burns, and are harmful if swallowed or inhaled.[7] Assume that 1-(but-3-yn-1-yl)piperidin-4-amine dihydrochloride has similar hazardous properties.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(But-3-yn-1-yl)piperidin-4-amine dihydrochloride represents a versatile chemical building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic routes. The presence of a piperidine core and a terminal alkyne functionality makes it an attractive starting point for the development of novel therapeutic agents and chemical probes. Further research into its synthesis, characterization, and biological activity is warranted to fully explore its potential.
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed Central. (URL: [Link])
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - MDPI. (URL: [Link])
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Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphen-yl - PubMed. (URL: [Link])
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